Cas no 204376-48-7 (1-(Boc-aminomethyl)cyclopropyl-1-carboxylic Acid)

1-(Boc-aminomethyl)cyclopropyl-1-carboxylic Acid is a protected amino acid derivative featuring a cyclopropane ring and a Boc (tert-butoxycarbonyl) group. The cyclopropane scaffold imparts rigidity, making it valuable in medicinal chemistry for conformational restriction and peptide modification. The Boc group serves as a robust protecting group for amines, enabling selective deprotection under mild acidic conditions. This compound is particularly useful in peptide synthesis and the development of bioactive molecules, where steric and electronic properties are critical. Its stability and compatibility with standard coupling reagents further enhance its utility in solid-phase and solution-phase synthesis. The product is typically employed in research applications requiring precise control over molecular structure.
1-(Boc-aminomethyl)cyclopropyl-1-carboxylic Acid structure
204376-48-7 structure
商品名:1-(Boc-aminomethyl)cyclopropyl-1-carboxylic Acid
CAS番号:204376-48-7
MF:C10H17NO4
メガワット:215.24628
MDL:MFCD04973108
CID:909786
PubChem ID:51340346

1-(Boc-aminomethyl)cyclopropyl-1-carboxylic Acid 化学的及び物理的性質

名前と識別子

    • BOC-AMCP-OH
    • 1-(BOC-AMINOMETHYL)-CYCLOPROPANE-1-CARBOXYLIC ACID
    • 1-(Boc-Aminomethyl)cyclopropyl)-1-carboxylic acid
    • 1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid
    • 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]Cyclopropanecarboxylic acid
    • 1-(<<(tert-butoxy)carbonyl>amino>methyl)cyclopropane-1-carboxylic acid
    • 1-[Boc-(aminomethyl)]cyclopropyl-1-carboxylic acid
    • 1-{[(tert-butoxycarbonyl)amino]methyl}cyclopropanecarboxylic acid
    • AmbotzBAA1016
    • BOC-ACPA-OH
    • N-tert-butoxycarbonyl 1-(aminomethyl)cyclopropane-1-carboxylic Acid
    • racemic 1-(tert-butoxycarbonylamino-methyl)-cyclopropanecarboxylic acid
    • 1-(((tert-Butoxycarbonyl)amino)methyl)cyclopropane-1-carboxylic acid
    • boc-amcp-oh, AldrichCPR
    • N-Boc-Aminomethylcyclopropyl-1-carboxylic acid
    • Z1496198323
    • 1-(T-BUTYLOXYCARBONYL-AMINOMETHYL)-CYCLOPROPYL-1-CARBOXYLIC ACID
    • MFCD04973108
    • 1-(tert-butyloxycarbonyl-aminomethyl)-cyclopropyl-1-carboxylic acid
    • cyclopropanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-
    • AB21258
    • SCHEMBL335137
    • DA-30047
    • AT13944
    • 1-(((tert-Butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid
    • 1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid
    • 1-BOCAMINOMETHYL-CYCLOPROPANECARBOXYLIC ACID
    • DTXSID50679785
    • BOC-1-(AMINOMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID
    • 1-((BOC-amino)methyl)cyclopropanecarboxylic acid
    • 1-{[(tert-Butoxycarbonyl)amino]methyl}cyclopropane-1-carboxylic acid
    • EN300-116593
    • FS-5874
    • CS-0145213
    • SY066206
    • 204376-48-7
    • S-204376-48-7
    • UGPTVCJIZPFGLU-UHFFFAOYSA-N
    • 1-(tert-Butoxycarbonylamino-methyl)-cyclopropanecarboxylic acid
    • 1-((TERT-BUTOXYCARBONYLAMINO)METHYL)CYCLOPROPANECARBOXYLIC ACID
    • A879621
    • 1-(BOC-AMINOMETHYL)CYCLOPROPYL-1-CARBOXYLIC ACID
    • 1-[(Boc-amino)methyl]cyclopropanecarboxylic Acid
    • AKOS015999108
    • ALBB-027797
    • 1-(Boc-aminomethyl)cyclopropyl-1-carboxylic Acid
    • MDL: MFCD04973108
    • インチ: InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-6-10(4-5-10)7(12)13/h4-6H2,1-3H3,(H,11,14)(H,12,13)
    • InChIKey: UGPTVCJIZPFGLU-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(OC(NCC1(C(O)=O)CC1)=O)C

計算された属性

  • せいみつぶんしりょう: 215.11600
  • どういたいしつりょう: 215.116
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 276
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6A^2
  • 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

  • ゆうかいてん: 118-122.°C
  • PSA: 75.63000
  • LogP: 1.76680

1-(Boc-aminomethyl)cyclopropyl-1-carboxylic Acid セキュリティ情報

  • 危険カテゴリコード: 25
  • セキュリティの説明: 45
  • 危険物標識: T

1-(Boc-aminomethyl)cyclopropyl-1-carboxylic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1215853-5g
1-(((Tert-butoxycarbonyl)amino)methyl)cyclopropane-1-carboxylic acid
204376-48-7 97%
5g
¥4290 2023-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B50480-5g
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid
204376-48-7 97%
5g
¥1777.0 2024-07-16
Enamine
EN300-116593-0.1g
1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid
204376-48-7 95%
0.1g
$42.0 2023-11-16
Enamine
EN300-116593-10.0g
1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid
204376-48-7 95%
10g
$838.0 2023-05-24
Enamine
EN300-116593-2.5g
1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid
204376-48-7 95%
2.5g
$255.0 2023-11-16
abcr
AB155402-1 g
1-(t-Butyloxycarbonyl-aminomethyl)-cyclopropyl-1-carboxylic acid, 99%; .
204376-48-7 99%
1 g
€355.30 2023-07-20
Enamine
EN300-116593-0.5g
1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid
204376-48-7 95%
0.5g
$93.0 2023-11-16
abcr
AB155402-5 g
1-(t-Butyloxycarbonyl-aminomethyl)-cyclopropyl-1-carboxylic acid, 99%; .
204376-48-7 99%
5 g
€1,170.30 2023-07-20
Chemenu
CM128019-5g
1-(((tert-butoxycarbonyl)amino)methyl)cyclopropane-1-carboxylic acid
204376-48-7 95%
5g
$585 2021-08-05
eNovation Chemicals LLC
Y1055008-1g
Cyclopropanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-
204376-48-7 95%
1g
$135 2024-06-07

1-(Boc-aminomethyl)cyclopropyl-1-carboxylic Acid 合成方法

1-(Boc-aminomethyl)cyclopropyl-1-carboxylic Acid 関連文献

1-(Boc-aminomethyl)cyclopropyl-1-carboxylic Acidに関する追加情報

Introduction to 1-(Boc-aminomethyl)cyclopropyl-1-carboxylic Acid (CAS No. 204376-48-7) and Its Emerging Applications in Chemical Biology

1-(Boc-aminomethyl)cyclopropyl-1-carboxylic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 204376-48-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a cyclopropyl moiety linked to an amino group protected by a Boc (tert-butoxycarbonyl) group and a carboxylic acid functionality, presents a unique structural framework with potential applications in drug discovery and molecular synthesis. The cyclopropyl ring, known for its rigid three-membered structure, introduces conformational constraints that can influence binding interactions, making it a valuable scaffold in medicinal chemistry. The presence of both an amine and a carboxylic acid group further enhances its utility as a building block for more complex molecules.

The Boc protection on the amine group is particularly noteworthy, as it provides stability under various reaction conditions while allowing for selective deprotection when desired. This protective group strategy is widely employed in peptide synthesis and the construction of peptidomimetics, where controlled functionalization is critical. The carboxylic acid functionality can serve as an anchor for further derivatization, enabling the attachment of other pharmacophores or biomolecules. Such versatility makes 1-(Boc-aminomethyl)cyclopropyl-1-carboxylic Acid a promising candidate for the development of novel therapeutic agents.

In recent years, there has been growing interest in cyclopropane-containing compounds due to their unique biological activities and synthetic appeal. Cyclopropanes are known to exhibit favorable pharmacokinetic properties, including improved metabolic stability and reduced immunogenicity, making them attractive for drug design. The incorporation of a cyclopropyl group into bioactive molecules has been shown to modulate receptor binding affinity and selectivity. For instance, studies have demonstrated that cyclopropyl derivatives can exhibit potent activity against various biological targets, including enzymes and receptors involved in inflammation, cancer, and infectious diseases.

1-(Boc-aminomethyl)cyclopropyl-1-carboxylic Acid has been explored in several cutting-edge research projects aimed at developing innovative therapeutic strategies. One notable area of investigation involves its use as a precursor in the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced stability and bioavailability. Peptidomimetics are particularly valuable in drug development due to their ability to interact with peptide receptors without triggering off-target effects associated with full-length peptides. The cyclopropyl ring in this compound can serve as a scaffold to design constrained peptides that exhibit improved binding properties.

Another emerging application of 1-(Boc-aminomethyl)cyclopropyl-1-carboxylic Acid lies in its role as an intermediate in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs play crucial roles in numerous cellular processes and are implicated in various diseases, including cancer and neurodegenerative disorders. Developing selective inhibitors for PPIs remains a significant challenge due to the lack of well-defined binding pockets on these interfaces. However, the rigid structure of the cyclopropyl ring can facilitate the design of molecules that precisely fit into PPI interfaces, thereby disrupting aberrant signaling pathways.

The compound’s dual functionality—amine and carboxylic acid—also positions it as a key intermediate in the synthesis of biologics and biopharmaceuticals. For example, it can be used to construct cyclic peptides or macrocycles through intramolecular coupling reactions. These cyclic structures often exhibit enhanced binding affinity and stability compared to their linear counterparts, making them ideal candidates for therapeutic applications. Additionally, the Boc protection on the amine group allows for orthogonal functionalization strategies, enabling chemists to introduce additional modifications at different stages of synthesis without interference.

Recent advancements in synthetic methodologies have further expanded the utility of 1-(Boc-aminomethyl)cyclopropyl-1-carboxylic Acid. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient functionalization of the cyclopropyl ring, allowing for the introduction of diverse substituents that can fine-tune biological activity. Moreover, biocatalytic approaches have been employed to enhance the sustainability of synthetic routes by leveraging enzymatic reactions under mild conditions. These innovations have not only improved yield and purity but also reduced environmental impact, aligning with the growing emphasis on green chemistry principles.

The compound’s potential extends beyond drug discovery into materials science and polymer chemistry. The rigid cyclopropyl moiety can impart unique structural properties to polymers when incorporated into their backbones or side chains. Such polymers may exhibit enhanced thermal stability or mechanical strength, making them suitable for advanced applications in coatings, adhesives, or specialty plastics. Furthermore, the presence of functional groups like amine and carboxylic acid allows for further chemical modification, enabling tailored material properties through cross-linking or polymerization reactions.

In conclusion,1-(Boc-aminomethyl)cyclopropyl-1-carboxylic Acid (CAS No. 204376-48-7) represents a versatile building block with broad applications across chemical biology and pharmaceutical research. Its unique structural features—combining a cyclopropyl ring with protective Boc functionality on an amine group—make it an invaluable asset for designing novel therapeutics targeting diverse diseases. As synthetic methodologies continue to evolve and new biological targets are explored,1-(Boc-aminomethyl)cyclopropyl-1-carboxylic Acid is poised to play an increasingly significant role in advancing both academic research and industrial applications.

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